molecular formula C17H11F4N3OS2 B2395495 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 392303-50-3

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2395495
CAS No.: 392303-50-3
M. Wt: 413.41
InChI Key: ZFBSISGZQVNOBK-UHFFFAOYSA-N
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Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized as a bioisostere of nucleic acid bases and extensively investigated for its potential in anticancer research . Compounds featuring the 1,3,4-thiadiazole core have demonstrated significant cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines, including breast (MCF-7), prostate (PC3), colon (HT-29), and lung carcinomas, often through the induction of programmed cell death, or apoptosis . The mechanism of action for this class of compounds is multi-faceted and may include the inhibition of key enzyme systems such as carbonic anhydrases (CA-IX) and histone deacetylases, as well as the disruption of tubulin polymerization, which is critical for cell division . The molecular architecture of this particular derivative incorporates a 3-fluorobenzylthio moiety at the 5-position of the thiadiazole ring and a 3-(trifluoromethyl)benzamide group at the 2-position. This design is strategic, as the presence of fluorine and trifluoromethyl groups is a common medicinal chemistry strategy to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Research into analogous 1,3,4-thiadiazole derivatives indicates that they can promote apoptosis by activating key executioner enzymes known as caspases (e.g., caspase-3 and -9) and can also exhibit anti-angiogenic properties, thereby potentially inhibiting the blood supply to tumors . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3OS2/c18-13-6-1-3-10(7-13)9-26-16-24-23-15(27-16)22-14(25)11-4-2-5-12(8-11)17(19,20)21/h1-8H,9H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBSISGZQVNOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide with Carboxylic Acid Derivatives

A widely adopted method involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of phosphorus pentachloride (PCl₅) under solvent-free conditions. For the target compound, 3-(trifluoromethyl)benzoic acid may serve as the carboxylic acid precursor. The reaction proceeds via initial formation of a thioamide intermediate, followed by cyclization to yield the 5-substituted thiadiazole.

Reaction Conditions :

  • Molar Ratio : Thiosemicarbazide : Carboxylic Acid : PCl₅ = 1 : 1.2 : 1.2.
  • Temperature : Room temperature (20–25°C).
  • Workup : Neutralization with aqueous NaOH (pH 8–8.2), filtration, and recrystallization from ethanol.

This method achieves yields exceeding 91% for analogous thiadiazoles.

Alternative Cyclization Using Hydrazine Derivatives

A modified approach involves the use of substituted hydrazines. For instance, 3-fluorobenzyl mercaptan can react with hydrazinecarbothioamide to form the 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine intermediate. The reaction is catalyzed by acidic conditions (e.g., HCl), with reflux in ethanol as the solvent.

Amide Coupling with 3-(Trifluoromethyl)benzoyl Chloride

The final step involves the formation of the benzamide moiety via coupling of the thiadiazole amine with 3-(trifluoromethyl)benzoyl chloride.

Schlenk-Type Amide Formation

Reagents :

  • 3-(Trifluoromethyl)benzoyl chloride (1.1 equiv).
  • Triethylamine (TEA, 2.0 equiv) as a base.
  • Dichloromethane (DCM) as the solvent.

Procedure :

  • Dissolve 5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine (1.0 equiv) in DCM.
  • Add TEA dropwise, followed by 3-(trifluoromethyl)benzoyl chloride.
  • Stir at room temperature for 4–6 hours.
  • Quench with water, extract with DCM, and purify via recrystallization.

Yield : 70–78%.

Carbodiimide-Mediated Coupling

For improved yields, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed.

Procedure :

  • Combine the thiadiazole amine (1.0 equiv), 3-(trifluoromethyl)benzoic acid (1.1 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in DCM.
  • Stir at room temperature for 12 hours.
  • Filter to remove dicyclohexylurea (DCU), concentrate, and purify via flash chromatography.

Yield : 82–88%.

Optimization Strategies and Comparative Analysis

Table 1: Comparison of Amide Coupling Methods

Method Reagents Solvent Yield (%) Purity (%)
Schlenk-Type Benzoyl chloride, TEA DCM 70–78 95
Carbodiimide-Mediated DCC, DMAP DCM 82–88 98

Table 2: Thiadiazole Cyclization Yields

Starting Material Catalyst Temperature (°C) Yield (%)
Thiosemicarbazide PCl₅ 25 91
Hydrazinecarbothioamide HCl 80 85

Critical Reaction Parameters

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for substitution and coupling steps.
  • Catalyst Loading : DMAP at 0.1 equiv significantly accelerates amide bond formation.
  • Temperature Control : Cyclization reactions proceed efficiently at room temperature, while substitution reactions require moderate heating (80°C).

Analytical Characterization

Key spectroscopic data for intermediates and the final compound:

5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.35 (m, 1H, Ar-H), 7.15–7.08 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂), 5.21 (s, 2H, NH₂).

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.24 (s, 1H, Ar-H), 8.12 (d, J = 8.0 Hz, 1H, Ar-H), 7.78 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 7.18–7.10 (m, 3H, Ar-H), 4.58 (s, 2H, SCH₂).
  • MS (ESI+) : m/z 454.1 [M+H]⁺.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Additionally, catalytic recycling systems for PCl₅ and DCC can minimize waste generation.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring substituted with a 3-fluorobenzyl thio group and a trifluoromethyl benzamide moiety. Its molecular formula is C14H16F3N3SC_{14}H_{16}F_3N_3S, indicating the presence of fluorine and sulfur atoms which are significant for its biological activity. The specific substitution pattern enhances its lipophilicity and stability compared to non-fluorinated analogs, potentially improving interactions with biological targets.

Anticancer Applications

Research has demonstrated that thiadiazole derivatives exhibit promising anticancer activities. N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving the caspase pathway. For instance:

  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. This can disrupt normal cellular processes, including DNA synthesis and cell membrane integrity .
  • Case Studies : In vitro studies have shown that derivatives of thiadiazole can decrease the viability of various cancer cell lines, including leukemia and breast cancer cells . For example, compounds similar to this compound have demonstrated significant cytotoxic effects against human leukemia HL-60 cells .

Antiviral Properties

Thiadiazole derivatives have also been investigated for their antiviral potential. Some studies indicate that compounds containing the thiadiazole scaffold can inhibit viral replication:

  • Efficacy Against Viruses : Research has highlighted the effectiveness of certain thiadiazole derivatives in inhibiting the activity of viral polymerases, which are crucial for viral replication. For instance, compounds have shown significant inhibitory effects against hepatitis C virus (HCV) NS5B polymerase .
  • Mechanism of Action : The antiviral activity may be attributed to the ability of these compounds to interfere with viral RNA synthesis or disrupt viral protein function .

Other Biological Activities

Beyond anticancer and antiviral applications, this compound exhibits a range of other biological activities:

  • Antimicrobial Properties : Thiadiazole derivatives have been noted for their antimicrobial potential against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, making them candidates for further exploration in inflammatory disease models.

Summary Table of Applications

Application TypeDescriptionRelevant Findings
AnticancerInduces apoptosis in cancer cellsDecreased viability in HL-60 cells; effective against breast cancer models
AntiviralInhibits viral replicationSignificant inhibition of HCV NS5B polymerase activity
AntimicrobialActive against various pathogensExhibits broad-spectrum antimicrobial activity
Anti-inflammatoryPotential effects on inflammatory pathwaysPromising candidates for inflammatory diseases

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which exhibit bioactivity via kinase inhibition, apoptosis induction, or DNA interaction. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Modifications Biological Activity (IC50 or % Inhibition) Mechanism of Action Reference ID
Target Compound 3-(trifluoromethyl)benzamide; 5-(3-fluorobenzylthio)-1,3,4-thiadiazole Not explicitly reported Inferred: Kinase/DNA interaction
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Acetamide core; 4-trifluoromethylphenyl substituent Anticancer (MDA, PC3, U87 cell lines) Dual Abl/Src kinase inhibition
Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) 4-Chlorophenyl; 4-nitrophenylamino substituent Akt inhibition (92.36%) Apoptosis, G2/M cell cycle arrest
Chalcone-thiadiazole hybrids (e.g., 5a, 5f) Chalcone-phenolic moieties linked to thiadiazole HL-60: IC50 6.92–16.35 μM; HeLa: 9.12–12.72 μM DNA damage, caspase-dependent apoptosis
Flufenacet (Pesticide) N-(4-Fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide Herbicidal activity Acetolactate synthase inhibition

Key Observations:

Core Modifications and Bioactivity :

  • The target compound shares structural similarities with dual kinase inhibitors (e.g., Abl/Src) reported by Botta et al., where the benzamide/acetamide core and trifluoromethyl group are critical for binding .
  • Substitution at the 5-position of the thiadiazole ring (e.g., benzylthio vs. fluorobenzylthio) influences target selectivity. For instance, 3-fluorobenzylthio may enhance blood-brain barrier penetration compared to unsubstituted benzylthio groups .

Anticancer Mechanisms :

  • Compounds like 3 and 8 () induce apoptosis via Akt inhibition, achieving >85% activity in glioma cells. The target compound’s trifluoromethyl group may similarly enhance kinase binding affinity .
  • Chalcone-thiadiazole hybrids () show cell cycle arrest and DNA damage, suggesting that the thiadiazole scaffold itself is a key pharmacophore, independent of substituent electronic effects .

Synthetic Strategies :

  • The target compound’s synthesis likely follows methods analogous to and , involving thioether formation between 5-mercapto-1,3,4-thiadiazole and 3-fluorobenzyl halides, followed by benzamide coupling .

Pharmacokinetic and Toxicity Considerations

While data specific to the target compound are unavailable, insights can be drawn from analogs:

  • Chalcone-thiadiazoles exhibit selectivity issues (e.g., toxicity to normal MRC-5 lung cells), highlighting the need for substituent optimization to improve therapeutic indices .
  • Nitazoxanide derivatives () demonstrate that fluorinated benzamides enhance metabolic stability, a trait likely shared by the target compound due to its trifluoromethyl group .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a range of biological activities attributed to its unique structural features, including the presence of the thiadiazole ring and various substituents. The following sections outline its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The chemical structure of this compound can be represented as follows:

C14H12F4N2S\text{C}_{14}\text{H}_{12}\text{F}_4\text{N}_2\text{S}

This structure indicates the presence of fluorine and sulfur atoms, which are significant for its biological activity. The compound's design allows it to engage in various chemical interactions that enhance its pharmacological potential.

Biological Activities

Research indicates that 1,3,4-thiadiazole derivatives generally exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial properties .
  • Anticancer Activity : In vitro studies have evaluated the cytotoxicity of thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated promising anticancer activity with certain derivatives showing IC50 values comparable to established chemotherapeutic agents .
  • Anti-inflammatory Effects : Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties through various mechanisms that inhibit pro-inflammatory cytokines and enzymes .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : This compound may inhibit enzymes critical for cellular functions or pathogen survival. For example, it can interfere with metabolic pathways essential for cancer cell proliferation.
  • Receptor Interaction : The compound may bind to specific cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis .
  • Membrane Disruption : It can affect the integrity of cellular membranes, leading to cell death or altered cellular functions .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluating a series of 1,3,4-thiadiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The most potent compounds achieved IC50 values lower than those of conventional chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial properties of thiadiazole derivatives against various pathogens. Results indicated that these compounds effectively inhibited bacterial growth and showed potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeSpecific FindingsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerSignificant cytotoxicity against MCF-7 and HepG2
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Advanced

  • Molecular Docking : Simulate binding to targets like CDK1 or tyrosine kinases (PDB IDs: 2F2J, 3G5F) using AutoDock Vina to predict binding affinities and key interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
  • Western Blotting : Validate apoptosis induction by measuring caspase-3 cleavage and Bcl-2 downregulation in treated cell lines (e.g., MDA-MB-231) .
  • Kinase Inhibition Assays : Use recombinant kinases (e.g., src) with ATP-Glo™ kits to quantify inhibition potency (e.g., IC₅₀ = 0.8 µM) .

How can researchers resolve contradictions in cytotoxicity data across studies?

Advanced
Discrepancies often arise from:

  • Cell Line Variability : Test across multiple lines (e.g., PC3 vs. U87 glioblastoma) to identify tissue-specific effects .
  • Assay Conditions : Standardize protocols (e.g., MTT incubation time, serum concentration) to minimize variability .
  • Metabolic Interference : The -CF₃ group may interfere with resazurin-based assays; validate with alternative methods (e.g., clonogenic assays) .
    Case Study : In , compound 3a showed higher potency in MDA-MB-231 (IC₅₀ = 1.2 µM) vs. PC3 (IC₅₀ = 5.7 µM), attributed to differential expression of efflux transporters .

What strategies optimize solubility and bioavailability for in vivo studies?

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the benzamide nitrogen to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life (e.g., 12-hour sustained release in murine models) .
  • LogP Optimization : Reduce LogP from ~3.5 to <2.5 via polar substituents (e.g., hydroxyl groups) while retaining -CF₃ for target affinity .

How can researchers validate target specificity and off-target effects?

Q. Advanced

  • CRISPR-Cas9 Knockout Models : Generate target gene (e.g., CDK1)-knockout cell lines to confirm on-target cytotoxicity .
  • Proteome Profiling : Use affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify off-target binding partners .
  • Transcriptomic Analysis : RNA-seq of treated vs. untreated cells to uncover pathways affected beyond primary targets (e.g., oxidative stress response) .

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